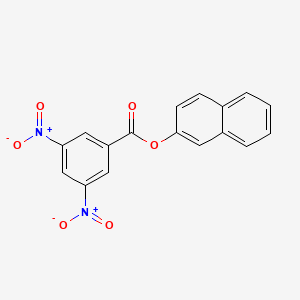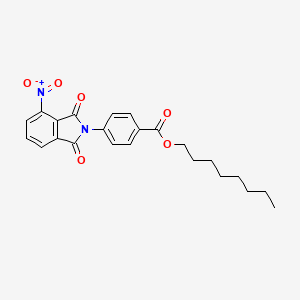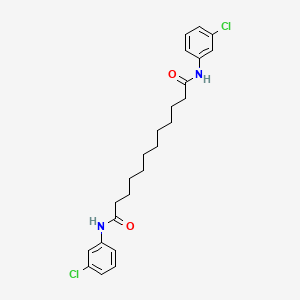
Naphthalen-2-yl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 3,5-dinitrobenzoate is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of naphthalene and benzoic acid, characterized by the presence of nitro groups at the 3 and 5 positions of the benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with naphthalen-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: The major products would be naphthalen-2-yl 3,5-diaminobenzoate.
Substitution: Depending on the substituents introduced, various halogenated or alkylated derivatives of this compound can be formed.
Applications De Recherche Scientifique
Naphthalen-2-yl 3,5-dinitrobenzoate has shown promise in several scientific research applications:
Mécanisme D'action
The primary mechanism of action of naphthalen-2-yl 3,5-dinitrobenzoate involves the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine . Additionally, the compound has been shown to modulate oxidative stress pathways, including the Nrf2 and NF-κB pathways, which play crucial roles in cellular responses to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
3,5-Dinitrobenzoic acid: While it shares the nitrobenzoate moiety, it does not have the naphthalene group, leading to different applications and properties.
Naphthalen-2-yl 4-nitrobenzoate: Similar structure but with only one nitro group, which affects its chemical and biological behavior.
Uniqueness
Naphthalen-2-yl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dual nitro groups enhance its potential as an acetylcholinesterase inhibitor and its ability to modulate oxidative stress pathways, making it a promising candidate for further research in medicinal chemistry and pharmacology .
Propriétés
Numéro CAS |
93261-40-6 |
|---|---|
Formule moléculaire |
C17H10N2O6 |
Poids moléculaire |
338.27 g/mol |
Nom IUPAC |
naphthalen-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H10N2O6/c20-17(13-7-14(18(21)22)10-15(8-13)19(23)24)25-16-6-5-11-3-1-2-4-12(11)9-16/h1-10H |
Clé InChI |
GTURDWLFGLJWBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15014277.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15014281.png)

![1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine](/img/structure/B15014294.png)

![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B15014303.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15014311.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B15014315.png)
![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B15014326.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15014328.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014335.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
